molecular formula C7H9F3N4 B12521631 3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine

3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine

Cat. No.: B12521631
M. Wt: 206.17 g/mol
InChI Key: UUDXUCOGVUMEMY-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of 3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-triazolo[4,3-A]diazepine

Systematic IUPAC Name and Alternative Nomenclatures

The systematic IUPAC name for this compound is 3-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-triazolo[4,3-d]diazepine . This name reflects the fusion of a 1,2,4-triazole ring with a 1,4-diazepine ring system, where the triazole moiety is substituted with a trifluoromethyl group at position 3. Alternative nomenclature conventions include:

  • 3-(Trifluoromethyl)-5H,6H,7H,8H,9H-triazolo[4,3-d]diazepine : This variant emphasizes the hydrogenation states of the diazepine ring.
  • 6,7,8,9-Tetrahydro-3-trifluoromethyl-5H-1,2,4-triazolo[4,3-d]diazepine : A simplified form highlighting the tetrahydro saturation of the diazepine component.

The numbering system for the fused rings follows IUPAC guidelines, with the triazolo ring (positions 1, 2, 4) fused to the diazepine ring (positions 4 and 3) via shared atoms. The trifluoromethyl (-CF₃) substituent at position 3 of the triazole ring is a key functional group influencing the compound’s electronic and steric properties.

CAS Registry Number and Unique Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number 1260672-49-8 . Additional identifiers include:

Identifier Type Value
InChI InChI=1S/C7H9F3N4/c8-7(9,10)6-13-12-5-1-2-11-3-4-14(5)6/h11H,1-4H2
InChI Key YFGFEUIMERSDBX-UHFFFAOYSA-N
SMILES C1CNCCn2c1nnc2C(F)(F)F

These identifiers facilitate precise structural representation in chemical databases and computational modeling tools. The InChI Key, in particular, serves as a universal fingerprint for molecular structure verification.

Structural Relationship to Diazepine and Triazolo Heterocyclic Systems

The molecule integrates two heterocyclic systems: a 1,4-diazepine and a 1,2,4-triazolo ring. The diazepine component is a seven-membered ring containing two nitrogen atoms at positions 1 and 4, while the triazolo ring is a five-membered system with three nitrogen atoms at positions 1, 2, and 4.

Key Structural Features:
  • Fusion Pattern : The triazolo[4,3-d] designation indicates that the triazole ring is fused to the diazepine ring at the diazepine’s position 4 and the triazole’s position 3. This fusion creates a bicyclic framework with shared atoms between the two rings.
  • Saturation : The "6,7,8,9-tetrahydro" prefix denotes partial hydrogenation of the diazepine ring, reducing its aromaticity and introducing conformational flexibility.
  • Substituent Effects : The electron-withdrawing trifluoromethyl group at position 3 of the triazole ring enhances the compound’s metabolic stability and influences its intermolecular interactions.
Comparative Analysis with Related Heterocycles:
  • Diazepine vs. Pyrazine : Unlike pyrazine (a six-membered ring with two nitrogen atoms), the diazepine system’s seven-membered structure allows for greater stereochemical diversity and ring puckering.
  • Triazolo vs. Imidazolo Systems : The 1,2,4-triazole ring, compared to imidazole, introduces additional nitrogen atoms, altering hydrogen-bonding capabilities and pharmacological activity.

The structural complexity of this compound underscores its potential as a scaffold for drug development, particularly in targeting enzymes or receptors sensitive to heterocyclic ligands.

Properties

Molecular Formula

C7H9F3N4

Molecular Weight

206.17 g/mol

IUPAC Name

3-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine

InChI

InChI=1S/C7H9F3N4/c8-7(9,10)6-13-12-5-4-11-2-1-3-14(5)6/h11H,1-4H2

InChI Key

UUDXUCOGVUMEMY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=NN=C(N2C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Step 1: Formation of Intermediate 2

Ethanol and hydrazine hydrate (80%) are heated to 58°C, followed by slow addition of 2-chloropyrazine. Reaction at 60–61°C for 15 hours yields a precipitate, which is purified via methylene dichloride extraction. Key conditions:

Parameter Value
Temperature 60–61°C
Reaction Time 15 hours
Yield (HPLC Purity) 93.30%

Step 2: Trifluoroacetylation

Chlorobenzene and trifluoroacetic anhydride are mixed with intermediate 2 under agitation. Methylsulfonic acid is added, and the mixture is refluxed (110°C) for 42 hours. Distillation removes trifluoroacetic acid, and pH adjustment to 12 isolates intermediate 4 (99.1% purity).

Step 3: Catalytic Hydrogenation

Palladium on carbon (10%) in ethanol under 4 bar hydrogen pressure reduces intermediate 4. Post-reaction, hydrogen chloride in ethanol precipitates the final product as a hydrochloride salt (99.3% purity).

Cyclodehydration via Bis-Hydrazide Formation

An alternative route from WO2004080958A2 bypasses chloropyrazine, instead using ethyl trifluoroacetate and chloroacetyl chloride.

Key Steps

  • Bis-Hydrazide Synthesis : Hydrazine reacts with ethyl trifluoroacetate in acetonitrile, followed by chloroacetyl chloride.
  • Cyclodehydration : A dehydration reagent (e.g., POCl₃) cyclizes the bis-hydrazide to form the triazolo-diazepine core.
Parameter Value
Solvent Acetonitrile or DMF
Base Triethylamine or NaOH
Temperature 0–40°C

Reductive Amination and Functionalization

Advanced Technology & Industrial Co., Ltd. demonstrates applications of the target compound in reductive amination. For example:

Example Reaction

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine reacts with (S)-benzyl 5-oxotetrahydrofuran-3-ylcarbamate in dichloromethane using sodium triacetoxyborohydride. Yield: 73%.

Parameter Value
Reducing Agent Sodium triacetoxyborohydride
Solvent 1,2-Dichloroethane
Temperature 0°C

This highlights the compound’s utility in synthesizing complex molecules, though its own preparation remains dominated by the hydrazine-trifluoroacetic anhydride pathway.

Comparative Analysis of Methods

Method Advantages Limitations
Hydrazine-Trifluoroacetic Anhydride High purity (>99%), scalable Multi-step, requires palladium catalyst
Bis-Hydrazide Cyclodehydration Flexible substituent introduction Sensitive to dehydration reagents
Reductive Amination Functionalization versatility Limited to derivative synthesis

Optimization and Industrial Considerations

  • Catalyst Efficiency : Pd/C in hydrogenation (Step 3) achieves >90% conversion but requires costly purification.
  • Solvent Selection : Chlorobenzene in Step 2 enhances reflux efficiency but poses environmental risks.
  • Yield Maximization : Intermediate 4’s 99.1% purity underscores the importance of pH control during extraction.

Data Tables

Table 1: Reaction Conditions for Hydrazine-Trifluoroacetic Anhydride Method

Step Reagents/Conditions Yield Purity
1 Ethanol, hydrazine hydrate, 2-chloropyrazine, 60°C N/A 93.30%
2 Chlorobenzene, trifluoroacetic anhydride, methylsulfonic acid, 110°C N/A 99.10%
3 Pd/C, H₂ (4 bar), ethanol, 25°C 99.30% 99.30%

Table 2: Bis-Hydrazide Cyclodehydration Parameters

Parameter Value
Hydrazine Source Ethyl trifluoroacetate
Acylating Agent Chloroacetyl chloride
Cyclization Agent POCl₃ or HATU
Typical Yield 70–85%

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit kinases such as c-Met and VEGFR-2, leading to antiproliferative effects in cancer cells . The binding of the compound to these targets can disrupt signaling pathways, induce apoptosis, and inhibit cell growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The triazolo-diazepine/azepine scaffold is versatile, with substituents critically influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name (CAS or CID) Substituent/Modification Molecular Formula Key Properties/Biological Activity Source
Target Compound (807320-37-2) 3-(Trifluoromethyl) C₈H₁₁N₄F₃ High lipophilicity; metabolic stability
3-[(4-Bromophenylamino)-methyl]-derivative 4-Bromophenylaminomethyl + phenacyl C₂₂H₂₃BrN₄O₂ Antimicrobial (MIC < Cefixime vs. S. aureus)
3-Methyl-6,7,8,9-tetrahydro-... (CID 59006429) 3-Methyl C₇H₁₂N₄ Smaller substituent; reduced electronegativity
3-(2-Chlorophenyl)-... (CAS 306280-54-6) 2-Chlorophenyl C₁₃H₁₄ClN₃ Aromatic Cl enhances lipophilicity
3-Bromo-... hydrochloride (1379370-40-7) 3-Bromo + HCl salt C₆H₁₀BrClN₄ Increased polarity due to HCl salt
Quaternary triazoloazepine salts Quaternary ammonium + aryloxoethyl Varies Bacteriostatic (MIC: 10.3–123.5 μg/mL)
3-Cyclobutyl-... (1365988-36-8) Cyclobutyl substituent C₁₁H₁₆N₄ Steric hindrance; potential CNS activity

Key Observations:

Substituent Effects on Bioactivity The 4-bromophenylaminomethyl-phenacyl derivative () exhibited superior antimicrobial activity against C. albicans and S. aureus, surpassing Cefixime and approaching Linezolid’s efficacy . This highlights the importance of arylaminomethyl groups in enhancing target binding. Quaternary ammonium salts (e.g., bromide 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(4-tolylaminomethyl)-...) demonstrated bacteriostatic activity at low MIC values (10.3 μg/mL), attributed to their positive charge enhancing membrane interaction .

Trifluoromethyl Group vs. Other Substituents

  • The -CF₃ group in the target compound is electron-withdrawing , reducing electron density on the triazole ring compared to -CH₃ () or aryl groups (). This may alter binding kinetics in enzymatic targets.
  • Compared to halogenated analogs (e.g., 3-bromo or 3-chloro), the -CF₃ group offers greater metabolic resistance to oxidative degradation, a key advantage in drug design .

Ring Size and Conformational Flexibility

  • Derivatives with azepine (7-membered ring) vs. diazepine (8-membered ring) cores (e.g., vs. ) differ in conformational flexibility. Diazepine’s larger ring may accommodate bulkier substituents while maintaining planarity for receptor binding.

Biological Activity

3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C8_8H11_{11}F3_3N4_4
  • Molecular Weight : 220.20 g/mol
  • CAS Number : 1707391-57-8

Biological Activity Overview

The biological activity of this compound has been explored in various contexts including:

  • Antidiabetic Effects : A derivative of the compound demonstrated potent inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The compound exhibited an IC50_{50} value of 18 nM, indicating strong potential as a therapeutic agent for type 2 diabetes management .
  • Anticancer Activity : Related triazolo derivatives have shown cytotoxic effects against several cancer cell lines. For instance, compounds derived from similar structures displayed significant activity against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines with IC50_{50} values ranging from 6.2 μM to 43.4 μM .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The inhibition of DPP-IV not only aids in glycemic control but also contributes to increased insulin secretion and decreased glucagon release.
  • Cell Cycle Arrest and Apoptosis Induction : Studies suggest that compounds with similar triazole structures can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Data Table of Biological Activities

Activity TypeTarget/Cell LineIC50_{50} ValueReference
DPP-IV Inhibition-18 nM
Anticancer (HCT-116)Colon Carcinoma6.2 μM
Anticancer (MCF-7)Breast Cancer27.3 μM

Case Studies

  • Dipeptidyl Peptidase IV Inhibition :
    A study highlighted the efficacy of a triazolo derivative in inhibiting DPP-IV. This inhibition was linked to improved glucose tolerance in animal models, suggesting a promising avenue for diabetes treatment development .
  • Cytotoxicity Against Cancer Cells :
    Another investigation focused on the cytotoxic potential of triazole derivatives against human cancer cell lines. The findings indicated that specific modifications in the triazole structure could enhance anticancer activity significantly, with one compound achieving an IC50_{50} value of 6.2 μM against HCT-116 cells .

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